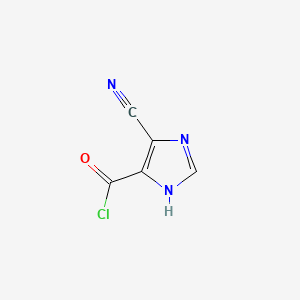
(TYR27)-alpha-CGRP (27-37) (RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(TYR27)-alpha-CGRP (27-37) (RAT)” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . This technique can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Scientific Research Applications
CGRP and Reproductive Health
Calcitonin Gene-Related Peptide (CGRP) plays a role in reproductive health, particularly in modulating myometrial contractility, which is crucial for pregnancy maintenance. CGRP's interaction with nitric oxide synthase (NOS) inhibitors indicates its involvement in the myometrium's relaxation system, independent of nitric oxide, suggesting CGRP's potential as a target for understanding and managing reproductive health issues (Kh P Khomasuridze, T. G. Bekaia, G. Bekaia, 2009).
CGRP in Pain and Migraine Mechanisms
CGRP is implicated in the modulation of pain, particularly in migraine and cluster headaches. It contributes to peripheral and central sensitization, playing a critical role in the development of neurogenic inflammation and enhanced pain response. This highlights CGRP's importance in the study of pain mechanisms and potential therapeutic targets for migraine and other pain-related conditions (S. Iyengar, M. Ossipov, Kirk W. Johnson, 2016).
CGRP and Energy Metabolism
Investigations into CGRP have also shown its effect on regulating energy homeostasis, including impacts on food intake, thermoregulation, and lipid metabolism in various tissues. These findings suggest CGRP as a potential target for understanding and managing metabolic disorders (W. Lima, G. Marques-Oliveira, Thaís Marques da Silva, V. Chaves, 2017).
CGRP in Sensory Functions and Inner Ear Health
CGRP's presence in the vestibular end-organs and cochlea indicates its role in modulating sensory functions, potentially affecting balance and hearing. This opens avenues for exploring CGRP's functions in sensory health and diseases affecting the inner ear (K. Ohno, N. Takeda, M. Tanaka-Tsuji, T. Matsunaga, 1993).
Hormonal Control and Development
CGRP's involvement in the hormonal regulation of developmental processes, such as testicular descent, suggests its broader physiological significance beyond the nervous system. It may serve as a critical factor in understanding developmental abnormalities and hormonal control mechanisms (J. Hutson, M. Baker, M. Terada, B. Zhou, G. Paxton, 1994).
Mechanism of Action
Target of Action
(TYR27)-alpha-CGRP (27-37) (RAT), also known as (Tyr27)-|A-CGRP (27-37) (canine, mouse, rat), is a polypeptide
Biochemical Pathways
It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H79N13O17/c1-26(2)42(52(82)58-24-40(72)60-37(25-68)50(80)61-34(18-19-41(73)74)48(78)59-28(5)46(76)62-35(45(57)75)22-30-11-8-7-9-12-30)64-49(79)36(23-39(56)71)63-53(83)44(29(6)69)66-51(81)38-13-10-20-67(38)54(84)43(27(3)4)65-47(77)33(55)21-31-14-16-32(70)17-15-31/h7-9,11-12,14-17,26-29,33-38,42-44,68-70H,10,13,18-25,55H2,1-6H3,(H2,56,71)(H2,57,75)(H,58,82)(H,59,78)(H,60,72)(H,61,80)(H,62,76)(H,63,83)(H,64,79)(H,65,77)(H,66,81)(H,73,74)/t28-,29+,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONAUJIIUPGFZ-PJYWNUNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H79N13O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)

![1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone](/img/structure/B569514.png)

